molecular formula C16H12FN3O4S B11008929 Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11008929
M. Wt: 361.3 g/mol
InChI Key: UWSNIPVHPGBBSZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. One common method involves the reaction of 6-fluoro-4-hydroxyquinoline with a suitable carbonylating agent to form the quinoline carbonyl intermediate. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of quinoline and thiazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H12FN3O4S

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H12FN3O4S/c1-7-13(15(23)24-2)25-16(19-7)20-14(22)10-6-18-11-4-3-8(17)5-9(11)12(10)21/h3-6H,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

UWSNIPVHPGBBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C(=O)OC

Origin of Product

United States

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